molecular formula C20H14Cl4O6 B11081256 2,2,5,5-Tetrachloro-1,6-bis(4-methoxyphenyl)hexane-1,3,4,6-tetrone

2,2,5,5-Tetrachloro-1,6-bis(4-methoxyphenyl)hexane-1,3,4,6-tetrone

Cat. No.: B11081256
M. Wt: 492.1 g/mol
InChI Key: DNHDGATWQLRWHM-UHFFFAOYSA-N
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Description

2,2,5,5-Tetrachloro-1,6-bis(4-methoxyphenyl)hexane-1,3,4,6-tetrone is a synthetic organic compound with the molecular formula C20H14Cl4O6 It is characterized by its four chlorine atoms and two methoxyphenyl groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetrachloro-1,6-bis(4-methoxyphenyl)hexane-1,3,4,6-tetrone typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of a suitable hexane derivative, followed by the introduction of methoxyphenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong chlorinating agents and catalysts to achieve the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems for reagent addition and temperature control can help optimize the reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetrachloro-1,6-bis(4-methoxyphenyl)hexane-1,3,4,6-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives.

Scientific Research Applications

2,2,5,5-Tetrachloro-1,6-bis(4-methoxyphenyl)hexane-1,3,4,6-tetrone has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2,5,5-Tetrachloro-1,6-bis(4-methoxyphenyl)hexane-1,3,4,6-tetrone exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,2’,5,5’-Tetrachlorobiphenyl: A biphenyl derivative with similar chlorine substitution patterns.

    2,3’,4,4’-Tetrachlorobiphenyl: Another biphenyl derivative with a different substitution pattern.

    1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid: A perylene derivative with multiple chlorine atoms.

Uniqueness

2,2,5,5-Tetrachloro-1,6-bis(4-methoxyphenyl)hexane-1,3,4,6-tetrone is unique due to its specific substitution pattern and the presence of methoxyphenyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H14Cl4O6

Molecular Weight

492.1 g/mol

IUPAC Name

2,2,5,5-tetrachloro-1,6-bis(4-methoxyphenyl)hexane-1,3,4,6-tetrone

InChI

InChI=1S/C20H14Cl4O6/c1-29-13-7-3-11(4-8-13)15(25)19(21,22)17(27)18(28)20(23,24)16(26)12-5-9-14(30-2)10-6-12/h3-10H,1-2H3

InChI Key

DNHDGATWQLRWHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C(=O)C(=O)C(C(=O)C2=CC=C(C=C2)OC)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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